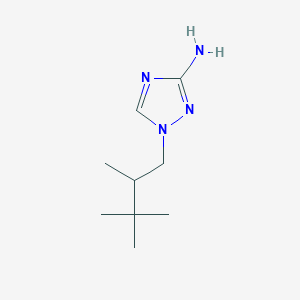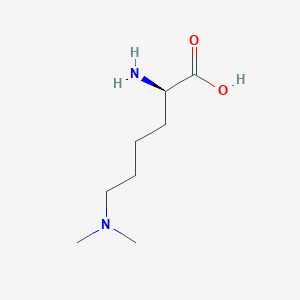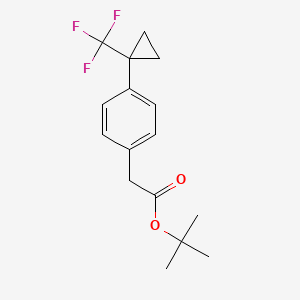
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate is an organic compound that features a tert-butyl ester group, a trifluoromethyl-substituted cyclopropyl group, and a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where a suitable alkene is reacted with a carbene precursor.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Coupling with the phenyl ring: This can be done using various coupling reactions, such as Suzuki-Miyaura coupling, where a boronic acid derivative of the phenyl ring is coupled with the cyclopropyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies to understand the effects of trifluoromethyl groups on biological activity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
作用机制
The mechanism by which tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, while the cyclopropyl group can influence its metabolic stability.
相似化合物的比较
tert-Butyl 2-(4-(1-(trifluoromethyl)cyclopropyl)phenyl)acetate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound also features a trifluoromethyl group and a tert-butyl ester, but with a different core structure.
tert-Butyl (2-hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)carbamate: Another compound with a trifluoromethyl group and a tert-butyl ester, but with different functional groups.
The uniqueness of this compound lies in its combination of a trifluoromethyl-substituted cyclopropyl group and a phenyl ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H19F3O2 |
|---|---|
分子量 |
300.32 g/mol |
IUPAC 名称 |
tert-butyl 2-[4-[1-(trifluoromethyl)cyclopropyl]phenyl]acetate |
InChI |
InChI=1S/C16H19F3O2/c1-14(2,3)21-13(20)10-11-4-6-12(7-5-11)15(8-9-15)16(17,18)19/h4-7H,8-10H2,1-3H3 |
InChI 键 |
WLDVVASUAMFIJC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CC1=CC=C(C=C1)C2(CC2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



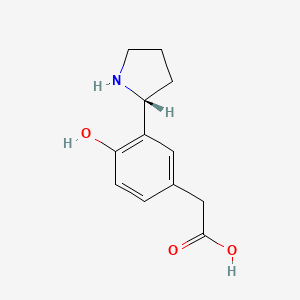
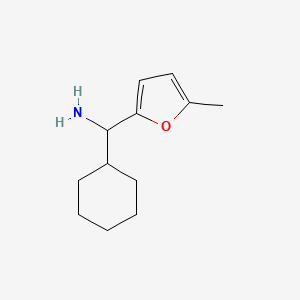

![5-Chloro-1-isopropyl-7-methoxy-pyrazolo[4,3-d]pyrimidine](/img/structure/B13324874.png)
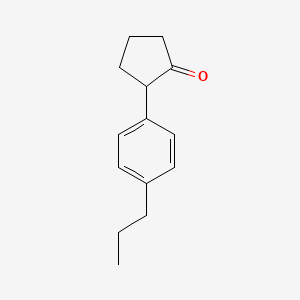
![7-Ethyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13324895.png)
![1-[3-(4-Iodo-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13324902.png)
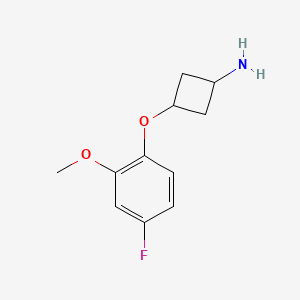
![9,9-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B13324911.png)

![3-(2,5-Dichloropyrimidin-4-yl)-2,3-dihydrobenzo[d]thiazole 1,1-dioxide](/img/structure/B13324937.png)
